

FT-IR Analysis of Diethyl 2-bromo-2-methylmalonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl 2-bromo-2-methylmalonate

Cat. No.: B146579

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of **Diethyl 2-bromo-2-methylmalonate**. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.

Core Data Presentation

The FT-IR spectrum of **Diethyl 2-bromo-2-methylmalonate** is characterized by absorption bands corresponding to its constituent functional groups. The table below summarizes the expected vibrational frequencies, their assignments, and intensities. These assignments are based on the analysis of its chemical structure and comparison with spectral data of similar malonic ester derivatives.

Wavenumber (cm ⁻¹)	Assignment	Functional Group	Intensity
2985 - 2940	C-H stretch	Alkyl (CH ₃ , CH ₂)	Medium to Strong
1745 - 1730	C=O stretch	Ester Carbonyl	Strong
1470 - 1440	C-H bend	Alkyl (CH ₂ , CH ₃)	Medium
1390 - 1365	C-H bend	Alkyl (CH ₃)	Medium
1270 - 1200	C-O stretch	Ester	Strong
1180 - 1030	C-O stretch	Ester	Strong
700 - 600	C-Br stretch	Alkyl Halide	Medium to Weak

Experimental Protocol: FT-IR Analysis of Liquid Samples

This section details the methodology for acquiring a high-quality FT-IR spectrum of a liquid sample such as **Diethyl 2-bromo-2-methylmalonate** using the Attenuated Total Reflectance (ATR) technique.

I. Instrumentation and Materials

- Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
- **Diethyl 2-bromo-2-methylmalonate** sample.
- Micropipette.
- Solvent for cleaning (e.g., isopropanol or acetone).
- Lint-free wipes.

II. Sample Preparation

- Ensure the ATR crystal surface is clean and free from any residues from previous measurements. Clean the crystal by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Using a micropipette, place a small drop (approximately 1-2 μL) of **Diethyl 2-bromo-2-methylmalonate** directly onto the center of the ATR crystal.

III. Data Acquisition

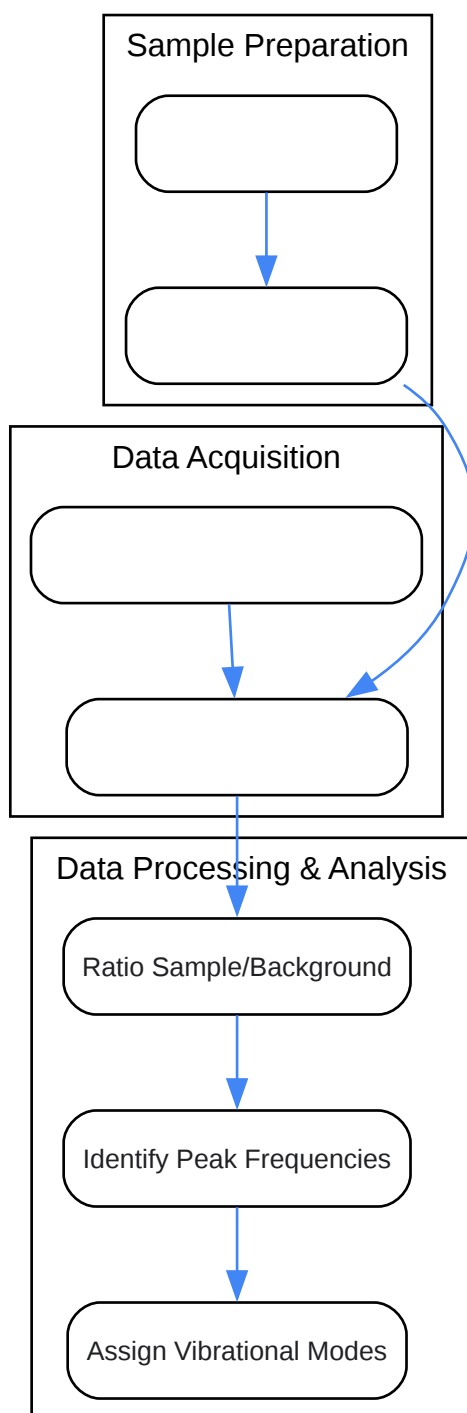
- **Background Spectrum:** Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the beam path. This spectrum accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO_2 , H_2O).
- **Sample Spectrum:** Carefully lower the ATR press to ensure good contact between the liquid sample and the crystal.
- **Spectral Range and Resolution:** Set the desired spectral range, typically from 4000 cm^{-1} to 400 cm^{-1} . A resolution of 4 cm^{-1} is generally sufficient for routine analysis.
- **Scanning:** Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio of the spectrum.
- **Data Processing:** The instrument software will automatically ratio the single-beam spectrum of the sample against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

IV. Post-Measurement Cleaning

- Retract the ATR press.
- Carefully clean the **Diethyl 2-bromo-2-methylmalonate** from the ATR crystal using a lint-free wipe soaked in the appropriate solvent.
- Perform a final wipe with a clean, dry, lint-free cloth.

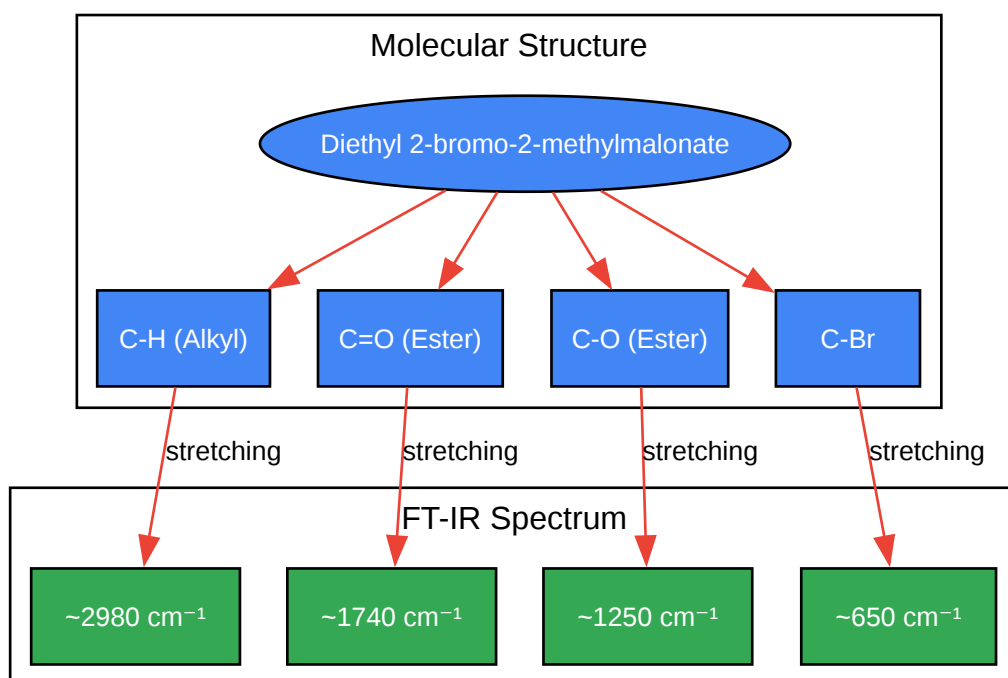
Visualization of Analytical Workflow and Spectral Interpretation

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the observed spectral peaks and the molecular structure of **Diethyl 2-bromo-2-methylmalonate**.



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FT-IR Experimental Workflow



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Structure-Spectrum Correlation

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